molecular formula C28H36N2O6 B11127753 1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11127753
M. Wt: 496.6 g/mol
InChI Key: QWNOYNSVTBBQFJ-LCUIJRPUSA-N
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Description

1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes various functional groups such as dimethylamino, ethoxy, methoxy, hydroxy, and benzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrolidine ring, introduction of the dimethylaminoethyl group, and the attachment of the ethoxy, methoxy, and benzoate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 1-[2-(DIETHYLAMINO)ETHYL]-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 1-[2-(DIMETHYLAMINO)ETHYL]-5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C28H36N2O6

Molecular Weight

496.6 g/mol

IUPAC Name

(4Z)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O6/c1-7-35-22-13-10-20(16-23(22)34-6)25-24(27(32)28(33)30(25)15-14-29(4)5)26(31)19-8-11-21(12-9-19)36-17-18(2)3/h8-13,16,18,25,31H,7,14-15,17H2,1-6H3/b26-24-

InChI Key

QWNOYNSVTBBQFJ-LCUIJRPUSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC(C)C)/O)/C(=O)C(=O)N2CCN(C)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC(C)C)O)C(=O)C(=O)N2CCN(C)C)OC

Origin of Product

United States

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